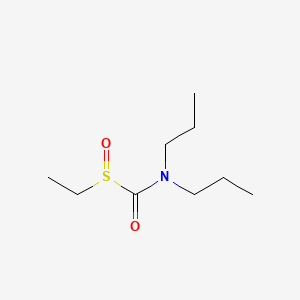![molecular formula C19H19IN2OSe B14645970 2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide CAS No. 56347-44-5](/img/structure/B14645970.png)
2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide is a complex organic compound that belongs to the class of benzoselenazoles This compound is characterized by the presence of a selenium atom within its structure, which imparts unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoselenazole Core: This step involves the reaction of an appropriate selenide with a substituted benzene derivative under oxidative conditions to form the benzoselenazole core.
Introduction of the Ethenyl Group:
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.
化学反応の分析
Types of Reactions
2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the benzoselenazole core can undergo oxidation to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The ethenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Corresponding selenide.
Substitution: Substituted ethenyl derivatives.
科学的研究の応用
2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antioxidant and its ability to modulate biological pathways involving selenium.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Used in the development of materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in modulating redox reactions and influencing the activity of various biological pathways. The compound can interact with thiol groups in proteins, leading to the modulation of their activity.
類似化合物との比較
Similar Compounds
2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzothiazol-3-ium iodide: Similar structure but with sulfur instead of selenium.
2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoxazol-3-ium iodide: Similar structure but with oxygen instead of selenium.
Uniqueness
The presence of selenium in 2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide imparts unique redox properties and biological activity that are not observed in its sulfur or oxygen analogs. This makes it a valuable compound for research in redox biology and medicinal chemistry.
特性
CAS番号 |
56347-44-5 |
|---|---|
分子式 |
C19H19IN2OSe |
分子量 |
497.2 g/mol |
IUPAC名 |
N-[2-(3-ethyl-1,3-benzoselenazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide |
InChI |
InChI=1S/C19H19N2OSe.HI/c1-3-20-17-11-7-8-12-18(17)23-19(20)13-14-21(15(2)22)16-9-5-4-6-10-16;/h4-14H,3H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
QFFFEGPNNMIJTK-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C([Se]C2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


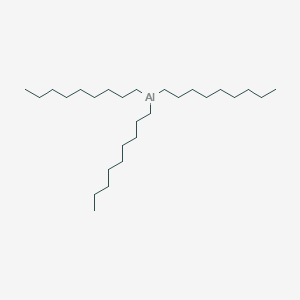
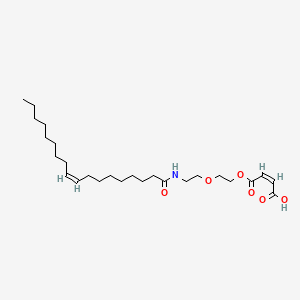
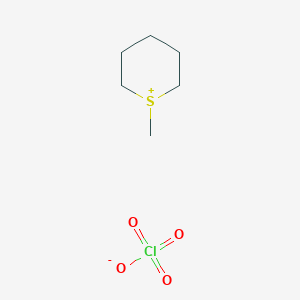
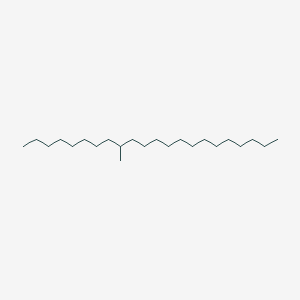


![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
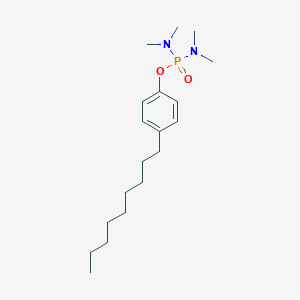
![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
